2-Butanol, 3-amino-1,1,1-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 3-amino-1,1,1-trichloro- is an organic compound with the molecular formula C4H8Cl3NO It is characterized by the presence of a hydroxyl group (-OH) on the second carbon of the butanol chain, an amino group (-NH2) on the third carbon, and three chlorine atoms attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-amino-1,1,1-trichloro- typically involves the chlorination of 2-butanol followed by the introduction of an amino group. One common method is the reaction of 2-butanol with thionyl chloride (SOCl2) to form 2-chloro-2-butanol. This intermediate is then further chlorinated using chlorine gas (Cl2) to yield 2,2,2-trichloro-2-butanol. Finally, the amino group is introduced through a nucleophilic substitution reaction with ammonia (NH3) under controlled conditions .
Industrial Production Methods
Industrial production of 2-Butanol, 3-amino-1,1,1-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination steps are typically carried out in large reactors with efficient mixing and temperature control to manage the exothermic nature of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 3-amino-1,1,1-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-amino-1,1,1-trichloro-2-butanone.
Reduction: The compound can be reduced to form 3-amino-1,1,1-trichloro-2-butane.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: 3-Amino-1,1,1-trichloro-2-butanone.
Reduction: 3-Amino-1,1,1-trichloro-2-butane.
Substitution: Products depend on the nucleophile used, such as 3-amino-1,1,1-trichloro-2-butanol derivatives.
Scientific Research Applications
2-Butanol, 3-amino-1,1,1-trichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 2-Butanol, 3-amino-1,1,1-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the trichloro group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but with a methyl group instead of an amino group.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group but lacks the amino group.
Uniqueness
2-Butanol, 3-amino-1,1,1-trichloro- is unique due to the presence of both an amino group and a trichloromethyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
815-18-9 |
---|---|
Molecular Formula |
C4H8Cl3NO |
Molecular Weight |
192.47 g/mol |
IUPAC Name |
3-amino-1,1,1-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
InChI Key |
XQPVQVUHNBBXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(Cl)(Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.